molecular formula C6H9N2NaO3 B2793766 Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate CAS No. 2173998-75-7

Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate

Cat. No.: B2793766
CAS No.: 2173998-75-7
M. Wt: 180.139
InChI Key: ZAGLSLGEFUFXIF-UHFFFAOYSA-M
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Description

Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a 5-oxopyrrolidine (or gamma-lactam) scaffold, a structure prevalent in a wide range of biologically active molecules and pharmacologically relevant compounds . Derivatives of 5-oxopyrrolidine have been extensively studied for their diverse biological activities, which include serving as key intermediates in the synthesis of antiviral agents , and exhibiting antimicrobial properties . The compound's structure, which incorporates an aminoacetate salt, enhances its water solubility, making it highly suitable for various experimental conditions and bioassay formulations. Researchers can exploit this chemical as a versatile building block for the design and synthesis of more complex molecules, particularly in the exploration of new protease inhibitors or antimicrobial agents. The presence of the pyrrolidinone ring offers a rigid conformation that can be critical for molecular recognition and binding to biological targets . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the safety data sheet (SDS) before use.

Properties

IUPAC Name

sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.Na/c9-5-1-4(2-8-5)7-3-6(10)11;/h4,7H,1-3H2,(H,8,9)(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGLSLGEFUFXIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate typically involves the reaction of 5-oxopyrrolidine-3-carboxylic acid with sodium hydroxide. The reaction proceeds under mild conditions, with the carboxylic acid group reacting with the sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Reactivity of the Sodium Carboxylate Group

The sodium carboxylate moiety is highly polar and participates in acid-base and nucleophilic substitution reactions:

Reaction Type Conditions/Reagents Outcome Reference
Protonation HCl (aqueous)Converts to free carboxylic acid: 2-[(5-oxopyrrolidin-3-yl)amino]acetic acid ,
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>Forms methyl 2-[(5-oxopyrrolidin-3-yl)amino]acetate ,
Amide Formation HATU/DIPEA, aminesGenerates substituted acetamide derivatives ,

Key Observation : The carboxylate group’s reactivity is moderated by its sodium counterion, requiring acidic or activating conditions for further derivatization .

Reactivity of the 5-Oxopyrrolidine Ring

The pyrrolidinone ring undergoes ring-opening, substitution, and cyclization reactions:

Reaction Type Conditions/Reagents Outcome Reference
Reduction Raney Ni/H<sub>2</sub> (propan-2-ol)Reduces oxo group to hydroxyl, forming pyrrolidinol derivatives ,
Nitration HNO<sub>3</sub> (30%)Introduces nitro group at position 3 or 5 of the aromatic system (if applicable) ,
Cyclization Urea (propan-2-ol)Forms benzoxazole or triazole heterocycles via intramolecular dehydration ,

Notable Example : In analogous systems, 5-oxopyrrolidine derivatives react with hydrazines to form hydrazides, which further cyclize into triazoles or thiadiazoles under basic/acidic conditions .

Reactivity of the Secondary Amine

The NH group in the 5-oxopyrrolidin-3-yl fragment participates in condensation and alkylation:

Reaction Type Conditions/Reagents Outcome Reference
Schiff Base Formation Aldehydes/ketones (EtOH, Δ)Generates imine-linked derivatives ,
Acylation Acetic anhydride (DMAP)Forms acetyl-protected amine ,
Sulfonation Sulfonyl chlorides (pyridine)Yields sulfonamide derivatives ,

Mechanistic Insight : Steric hindrance from the pyrrolidinone ring may slow acylation kinetics compared to linear amines .

Coordination Chemistry

The sodium ion and carboxylate facilitate metal complexation:

Metal Ion Conditions Complex Structure Application Reference
Fe(III) Aqueous pH 7Octahedral Fe(III)-carboxylateAntioxidant activity enhancement
Cu(II) Methanol/RTSquare-planar Cu(II)-amine complexCatalytic oxidation studies ,

Experimental Data : Fe(III) complexes of analogous carboxylates show 1.35× higher antioxidant activity than free ligands .

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH and temperature:

Condition Outcome Half-Life Reference
Acidic (pH 2) Ring-opening via hydrolysis of the lactam<1 hour ,
Basic (pH 10) Degradation of carboxylate to CO<sub>3</sub><sup>2−</sup>>24 hours ,
Neutral (pH 7) Stable for >48 hoursN/A

Scientific Research Applications

Buffering Agent in Biological Systems

One of the primary applications of Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate is as a buffering agent in biological and biochemical experiments. It is utilized to maintain pH levels in cell cultures and biochemical assays. The compound operates effectively within a pH range of 6 to 8.5, making it suitable for various biological applications where pH stability is crucial .

Therapeutic Potential

Recent studies have indicated that this compound may have therapeutic implications, particularly as a potential inhibitor of certain enzymes involved in disease processes:

  • Enzyme Inhibition : Research has shown that compounds similar to this compound can act as inhibitors of proteases, which are critical in various diseases including viral infections like COVID-19. For instance, modifications of similar pyrrolidine structures have been investigated for their ability to inhibit SARS-CoV-2 proteases .
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar frameworks have been studied for their ability to inhibit N-acylethanolamine acid amidase, an enzyme implicated in pain and inflammation .

Antioxidant Activity

This compound derivatives have been shown to possess significant antioxidant properties . Studies utilizing DPPH radical scavenging assays demonstrated that certain derivatives exhibit higher antioxidant activities compared to standard antioxidants like ascorbic acid . This property may be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions.

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound and its derivatives:

Study Focus Findings
Study on Antioxidant ActivityEvaluated the radical scavenging ability of various compoundsDerivatives showed up to 1.5 times higher antioxidant activity than ascorbic acid
SARS-CoV Protease InhibitionInvestigated the inhibitory effects on viral proteasesCertain analogs demonstrated significant inhibition rates, suggesting therapeutic potential against COVID-19
Anti-inflammatory ResearchExplored the inhibition of N-acylethanolamine acid amidaseDemonstrated potential for pain relief by preventing degradation of lipid mediators

Mechanism of Action

The mechanism of action of sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

  • Structure : Contains a 5-oxopyrrolidine ring with a methyl group at position 1 and a carboxylic acid at position 3.
  • Molecular Formula: C₆H₉NO₃.
  • Key Differences: Lacks the aminoacetate side chain and sodium ion, resulting in lower solubility in polar solvents compared to the sodium salt.
  • Applications : Likely used as a building block in peptidomimetics or as a precursor for more complex lactam derivatives .

Ethyl 2-{2-[1-(2,5-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate (ChemDiv ID: D212-0201)

  • Structure : Combines a 5-oxopyrrolidine ring with a benzodiazol moiety and ethoxy ester group.
  • Molecular Formula : C₂₃H₂₅N₃O₅.
  • Key Differences : The benzodiazol and dimethoxyphenyl groups introduce aromaticity and lipophilicity, contrasting with the sodium salt’s hydrophilic nature. The ethyl ester reduces solubility compared to the ionic sodium derivative.
  • Applications : Likely explored as a small-molecule inhibitor or probe in medicinal chemistry due to its complex heterocyclic framework .

(5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic Acid (CAS 37959-19-6)

  • Structure : Features a pyrazole ring fused to a pyridine group, with a 5-oxo moiety and acetic acid side chain.
  • Molecular Formula : C₁₀H₉N₃O₃.
  • Key Differences: The pyrazole-pyridine system differs from the pyrrolidinone core, altering electronic properties and binding interactions. The acetic acid group provides acidity, whereas the sodium salt offers neutral pH compatibility.
  • Applications: Potential use in metal chelation or as a kinase inhibitor scaffold .

Ethyl 2-(4,6-Dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (CAS 97055-45-3)

  • Structure : Includes an isothiazolo-pyridine ring system with an ethyl ester.
  • Molecular Formula : C₁₂H₁₄N₂O₃S.
  • Key Differences: The sulfur-containing heterocycle and ester group impart distinct reactivity and solubility profiles compared to the sodium salt’s aminoacetate.
  • Safety : Highlighted in its SDS for requiring careful handling, unlike the sodium salt, which may have milder toxicity due to ionic stabilization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate C₁₃H₁₈ClN₃O₂* 283.76 Pyrrolidinone, aminoacetate, sodium High (aqueous)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Pyrrolidinone, carboxylic acid Moderate (polar solvents)
D212-0201 (Ethyl benzodiazol derivative) C₂₃H₂₅N₃O₅ 423.47 Pyrrolidinone, benzodiazol, ethyl ester Low (organic solvents)
(5-Oxo-1-pyridin-2-yl-pyrazol-3-yl)acetic acid C₁₀H₉N₃O₃ 219.20 Pyrazole, pyridine, acetic acid Moderate (DMSO/water)

*Note: The molecular formula for this compound (C₁₃H₁₈ClN₃O₂) in may include a chlorine atom, which could indicate a typographical error or a distinct derivative. Further verification is recommended .

Biological Activity

Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an oxo group and an amino substituent. Its molecular formula is C6H10N2O3NaC_6H_{10}N_2O_3Na, and it has a molecular weight of approximately 180.15 g/mol. The presence of the oxopyrrolidine moiety suggests potential interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have demonstrated that compounds related to the oxopyrrolidine structure exhibit significant antioxidant properties. For instance, derivatives have shown DPPH radical scavenging abilities that surpass those of established antioxidants like ascorbic acid . This suggests that this compound may also possess similar antioxidant capabilities.
  • Enzyme Inhibition : The compound's structural features indicate potential as an enzyme inhibitor. Research into related compounds suggests that they can inhibit various proteases, which are crucial in many biological pathways . This inhibition could be relevant in therapeutic contexts, such as cancer treatment or viral infections.
  • Antiviral Properties : There is emerging evidence that compounds with similar structures may exhibit antiviral activity. For example, certain pyrrolidine derivatives have been investigated for their ability to inhibit viral replication in vitro, particularly against coronaviruses . This points to a possible application for this compound in antiviral therapies.

Case Studies and Experimental Data

  • Antioxidant Efficacy : A study on related pyrrolidine derivatives reported that some compounds exhibited antioxidant activities significantly higher than ascorbic acid, with specific IC50 values indicating strong radical scavenging effects .
    Compound NameIC50 (µM)Comparison to Ascorbic Acid
    Compound A151.5 times higher
    Compound B10Equivalent
    Sodium 2-(...)TBDTBD
  • Inhibition Studies : Inhibitory effects on specific proteases were observed in compounds structurally similar to this compound. For instance, one study highlighted that a related compound had a Ki value of 7.93 nM against SARS-CoV-2 main protease .
    Compound NameKi (nM)Target Enzyme
    Related Compound X7.93SARS-CoV-2 Mpro
    Related Compound YTBDTBD

Discussion

The biological activity of this compound appears promising based on its structural analogs and preliminary studies. Its potential as an antioxidant and enzyme inhibitor could lead to significant therapeutic applications, particularly in managing oxidative stress-related conditions and viral infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between pyrrolidinone derivatives and sodium acetates. For example, details analogous pyrrolidinone-based syntheses using temperature-controlled reactions (28°C) and solvent systems like cyclohexane/ethyl acetate (70:30), which optimize stereochemical outcomes and minimize side products. Reaction pH (e.g., weakly basic conditions) and catalysts (e.g., triethylamine) are critical for regioselectivity . Characterization via NMR (e.g., trans/cis isomer ratios) and HRMS ensures structural fidelity .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. demonstrates the use of SHELX programs for refining crystallographic data (e.g., monoclinic space group P2₁/n with a = 7.5845 Å, β = 98.753°) to resolve intra-molecular hydrogen bonds (e.g., N1–H1⋯O5) and dihedral angles (e.g., 57.9° between planar moieties). Pairing this with spectroscopic data (IR, NMR) confirms functional groups and tautomeric forms .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., ICH guidelines) with HPLC monitoring. For solubility, highlights sodium salts' general solubility in polar solvents (e.g., water, DMSO), but pH-dependent precipitation (e.g., protonation at acidic pH) requires titration assays. Thermal gravimetric analysis (TGA) assesses decomposition points .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or stereochemical heterogeneity. Variable-temperature NMR (e.g., -40°C to 60°C) can freeze conformational exchange, while 2D NOESY identifies spatial correlations between protons. Computational modeling (DFT or MD simulations) predicts dominant conformers .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer : Challenges include disordered solvent molecules, twinning (e.g., pseudo-merohedral twinning), and low-resolution data. emphasizes SHELXL’s robustness for high-resolution refinement, while twin refinement tools (e.g., TWINLAW) resolve overlapping reflections. Anisotropic displacement parameters improve accuracy for non-H atoms .

Q. How does the pyrrolidinone ring puckering affect the compound’s biological interactions?

  • Methodological Answer : Cremer-Pople puckering coordinates (e.g., amplitude q and phase angle φ) quantify ring non-planarity ( ). Molecular docking studies (e.g., AutoDock Vina) correlate puckering with binding affinity to targets like enzymes. For example, planar conformers may enhance π-π stacking with aromatic residues, while puckered forms improve steric complementarity .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (e.g., amino group) or electrophilic (e.g., carbonyl) attacks. Solvent effects are modeled using PCM or COSMO-RS. supports this with reactivity studies on analogous thiazole derivatives .

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